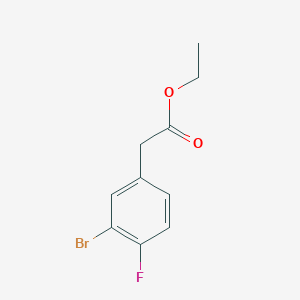

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester

Vue d'ensemble

Description

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (3-Bromo-4-fluorophenyl)acetic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also include purification steps like distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles like amines or thiols.

Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis of the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like (3-Amino-4-fluorophenyl)acetic acid ethyl ester or (3-Mercapto-4-fluorophenyl)acetic acid ethyl ester can be formed.

Hydrolysis Products: (3-Bromo-4-fluorophenyl)acetic acid.

Reduction Products: (3-Bromo-4-fluorophenyl)ethanol.

Applications De Recherche Scientifique

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mécanisme D'action

The mechanism of action of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

- (3-Bromo-4-chlorophenyl)acetic acid ethyl ester

- (3-Bromo-4-methylphenyl)acetic acid ethyl ester

- (3-Bromo-4-nitrophenyl)acetic acid ethyl ester

Comparison: Compared to its analogs, (3-Bromo-4-fluorophenyl)acetic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes. Additionally, the electron-withdrawing nature of fluorine can affect the compound’s chemical stability and reactivity.

Activité Biologique

Overview

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula . This compound is a derivative of phenylacetic acid, characterized by the substitution of bromine and fluorine atoms at the 3 and 4 positions of the phenyl ring, respectively. The unique structural features impart distinctive biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes, particularly esterases that catalyze the hydrolysis of ester bonds. The presence of fluorine enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets. This mechanism is crucial for its applications in drug development and enzyme studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various pathogens. A comparative analysis indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that modifications in the aryl group can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the structure has been shown to significantly influence biological activity. In a study examining various aryl acetamide derivatives, it was observed that the presence of fluorine at specific positions could enhance potency dramatically. For example, substituting a hydrogen atom with fluorine at the 4-position resulted in a notable decrease in EC50 values from 22 μM to as low as 0.35 μM for some compounds . This indicates that fluorination can be a strategic modification in optimizing drug candidates.

Case Studies

- Inhibition Studies on Enzymes : A study focused on histone deacetylase (HDAC) inhibition demonstrated that fluorinated compounds could exhibit varying degrees of selectivity and potency. The introduction of fluorine at different positions influenced not only the potency but also the selectivity towards specific HDAC isoforms, showcasing the importance of structural modifications in drug design .

- Antitubercular Activity : In high-throughput screening against Mycobacterium tuberculosis, compounds structurally similar to this compound were evaluated for their inhibitory effects on MmpL3, a critical target in tuberculosis treatment. Some analogs demonstrated promising MIC values while maintaining favorable physicochemical properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (3-Bromo-4-chlorophenyl)acetic acid ethyl ester | Chlorine instead of fluorine at position 4 | Moderate activity |

| (3-Bromo-4-methylphenyl)acetic acid ethyl ester | Methyl group at position 4 | Lower potency compared to fluorinated analogs |

| (3-Bromo-4-nitrophenyl)acetic acid ethyl ester | Nitro group at position 4 | Enhanced antibacterial properties |

This table illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the role of halogenation in modulating pharmacological effects.

Propriétés

IUPAC Name |

ethyl 2-(3-bromo-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWNXKVMDNGRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.